molecular formula C14H22N2O B1527891 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol CAS No. 1283418-76-7

2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol

Cat. No.: B1527891
CAS No.: 1283418-76-7
M. Wt: 234.34 g/mol
InChI Key: BTHSEKNBSJQULS-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Organotin(IV) complexes, including those with aminomethylpiperidinyl and phenylethanol components, exhibit impressive anticarcinogenic properties and cytotoxicity against various cancer cell lines. The cytotoxic activity is influenced by the availability of coordination positions at the tin atom and the presence of stable ligand–tin bonds, such as Sn–N and Sn–S, which result in less hydrolytic decomposition. The antitumor efficacy and cytotoxicity are enhanced by the lipophilicity of the organotin moiety, suggesting the potential of these complexes in anticancer drug development (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Piperazine Derivatives as Antineoplastic Agents

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrates the potential of piperidine derivatives in anticancer drug development. These compounds show enhanced tumour-selective toxicity and modulate multi-drug resistance, acting through apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions. Their promising antimalarial and antimycobacterial properties further support their potential as versatile therapeutic agents (Hossain et al., 2020).

Piperazine and Piperidine in Drug Discovery

Piperazine and piperidine pharmacophores, including those similar to 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol, are central to the development of antipsychotic agents. These compounds enhance the potency and selectivity of binding affinity at D2-like receptors, underlying their significant role in treating psychiatric disorders (Sikazwe et al., 2009).

Applications in Piper Species Research

Research into Piper species, which share structural similarities with this compound, reveals their potent biological activities. Essential oils and other compounds from Piper species exhibit antimicrobial, antiprotozoal, and anti-inflammatory properties, offering a rich source for natural and alternative therapeutic agents (da Silva et al., 2017).

Piperazine in Therapeutic Patents

Piperazine derivatives are extensively explored in therapeutic patents for their broad pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, highlighting the importance of piperazine and its derivatives in drug discovery (Rathi et al., 2016).

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12,14,17H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHSEKNBSJQULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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